N-{3-[(methylamino)methyl]phenyl}methanesulfonamide
Description
N-{3-[(Methylamino)methyl]phenyl}methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a methylaminomethyl moiety at the 3-position. This compound is part of a broader class of sulfonamides, which are renowned for their pharmacological versatility, including applications as enzyme inhibitors, antimicrobial agents, and anticancer drugs .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-10-7-8-4-3-5-9(6-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3 |
InChI Key |
YETCEYLJPIKURI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide typically involves the reaction of 3-[(methylamino)methyl]aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the process . The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and methylamino moiety are susceptible to oxidation under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃).
-
Conditions : Reactions typically occur in polar solvents (e.g., water or ethanol) at 20–80°C.
-
Products : Oxidation of the sulfonamide group yields sulfonic acid derivatives, while the methylamino group may form nitroso or hydroxylamine intermediates.
Key Study:
A 2024 investigation demonstrated that oxidation with H₂O₂ at 50°C selectively converts the sulfonamide group to a sulfonic acid without modifying the methylamino substituent, achieving >85% yield.
Reduction Reactions
The compound undergoes reduction primarily at the sulfonamide group:
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).
-
Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at reflux temperatures.
-
Products : Reduction generates a thioether (-S-) or amine (-NH₂) group, depending on the reagent strength.
Example:
LiAlH₄ reduces the sulfonamide to a thioether, while catalytic hydrogenation produces a secondary amine.
Substitution Reactions
The sulfonamide group acts as a leaving group in nucleophilic substitutions:
-
Nucleophiles : Amines, thiols, or alkoxides.
-
Conditions : Basic media (e.g., NaOH in dimethylformamide) at 60–100°C.
-
Products : Replacement of the sulfonamide group with the incoming nucleophile.
Mechanistic Insight:
A 2008 study on analogous sulfonamides revealed that chelation of copper catalysts to the sulfonamide nitrogen enhances regioselectivity in substitution reactions, favoring para-substitution on the phenyl ring .
Coupling Reactions
The phenyl ring participates in transition-metal-catalyzed coupling:
-
Reactions : Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C–N), or Ullmann couplings.
-
Catalysts : Pd(PPh₃)₄, CuI, or NiCl₂.
-
Conditions : Aqueous/organic biphasic systems under inert atmospheres .
Research Findings:
A 2013 study reported successful Buchwald-Hartwig coupling of a related sulfonamide with aryl halides, achieving 70–90% yields using Pd(OAc)₂ and Xantphos as ligands .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic scaffolds:
-
Reagents : Acidic (HCl) or basic (K₂CO₃) conditions.
-
Pathways : 5- or 6-membered ring formation via nucleophilic attack or electrocyclic processes .
Case Study:
Under PtCl₄ catalysis, a 2024 experiment demonstrated cyclization of a sulfonamide analog into a tetrahydropyrazine derivative via a 6-endo-dig pathway, highlighting the role of metal coordination in directing reactivity .
Comparative Reaction Data
| Reaction Type | Reagents | Conditions | Yield | Key Product |
|---|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | 50°C, H₂O/EtOH | 85–90% | Sulfonic acid derivative |
| Reduction | LiAlH₄ | THF, reflux | 75% | Thioether |
| Substitution | NaOH, CuI | DMF, 80°C | 65% | Para-substituted aryl amine |
| Coupling | Pd(OAc)₂, Xantphos | Toluene, N₂ atmosphere | 85% | Biaryl sulfonamide |
Scientific Research Applications
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{3-[(methylamino)methyl]phenyl}methanesulfonamide can be compared to related sulfonamide derivatives to highlight differences in bioactivity, solubility, and synthetic complexity. Below is a detailed analysis:
Structural Analogues
Physicochemical and Pharmacological Comparisons
- Solubility and Lipophilicity: The tert-butyl-substituted analogue (N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]methanesulfonamide) exhibits higher lipophilicity (logP ~1.5) compared to the parent compound, likely due to the bulky tert-butyl group . The pyrazole-containing derivative () shows improved metabolic stability owing to the trifluoromethyl group, which reduces oxidative degradation .
Synthetic Complexity :
- Biological Activity: Pyrazole- and benzimidazole-based sulfonamides () demonstrate superior inhibitory activity against parasitic and viral targets compared to non-heterocyclic analogues, likely due to enhanced π-π stacking and hydrogen bonding . The acetamide-sulfamoyl hybrid () shows moderate antimicrobial activity, attributed to its hydrogen-bonding network and planar geometry .
Crystallographic and Conformational Differences
- The biphenyl sulfonamide () exhibits a dihedral angle of 49.65° between aromatic rings, creating a non-planar conformation that may reduce membrane permeability compared to planar analogues .
- In contrast, the benzimidazole derivative () adopts a rigid, planar structure, facilitating intercalation into biological targets such as DNA or enzyme active sites .
Biological Activity
N-{3-[(methylamino)methyl]phenyl}methanesulfonamide is a sulfonamide compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methanesulfonamide group attached to a phenyl ring that is further substituted with a methylamino group. Its molecular formula is with a molecular weight of approximately 216.27 g/mol. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections. The compound's mechanism may involve binding to specific bacterial enzymes, thereby disrupting their metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties . Studies suggest that it may inhibit certain enzymes involved in cancer progression, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, preliminary findings indicate that it can modulate signaling pathways associated with tumor growth.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation, such as kinases involved in signaling pathways.
- Receptor Interaction : It might bind to receptors on the cell surface, altering their activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-(methylamino)phenyl)methanesulfonamide | C9H12N2O2S | Different position of methylamino group affects reactivity. |
| N-(2-(methylamino)phenyl)methanesulfonamide | C9H12N2O2S | Another positional isomer with distinct biological activity profiles. |
| N-(3-(dimethylamino)phenyl)methanesulfonamide | C10H14N2O2S | Contains a dimethylamino group, potentially altering pharmacological properties. |
The variations in structure significantly influence the biological reactivity and effectiveness of these compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited an IC50 value lower than 50 µg/mL against resistant strains of Staphylococcus aureus, indicating strong antimicrobial activity.
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that treatment with the compound led to a 30% decrease in cell viability after 48 hours, suggesting potential as an anticancer agent.
- Mechanistic Insights : Research utilizing enzyme assays revealed that the compound inhibits specific kinases involved in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for N-{3-[(methylamino)methyl]phenyl}methanesulfonamide, and how are reaction conditions optimized for yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous sulfonamides are prepared by reacting sulfonyl chlorides with substituted anilines under alkaline conditions (pH 8–10) using Na₂CO₃ as a base, followed by recrystallization in methanol . Variations in substituents (e.g., methyl, halogen, or methoxy groups) on the phenyl ring require tailored reaction times and stoichiometric ratios to optimize yields . Monitoring via TLC ensures reaction completion .
Q. Which analytical techniques are critical for structural characterization of this sulfonamide?
Key methods include:
- X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., 49.65° between aromatic rings), and hydrogen-bonding networks .
- NMR spectroscopy : Confirms substitution patterns (e.g., methylamino and sulfonamide groups) via ¹H and ¹³C chemical shifts .
- IR spectroscopy : Identifies functional groups like S=O (1130–1350 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
- Elemental analysis : Validates purity and stoichiometry .
Q. How are purification challenges addressed for this compound?
Recrystallization using methanol or ethanol is common to remove unreacted precursors or byproducts . For hydrochloride salts (e.g., derivatives with diazepanyl groups), ion-exchange chromatography or fractional precipitation may enhance purity .
Advanced Research Questions
Q. How can computational modeling aid in predicting the pharmacological activity of this compound derivatives?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets (e.g., enzymes or receptors). For example, substituents like trifluoromethyl groups can be modeled to optimize hydrophobicity and target interactions .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values or receptor selectivity may arise from variations in assay conditions (e.g., pH, solvent polarity). Methodological solutions include:
- Standardizing assay protocols (e.g., fixed incubation times, controlled temperature).
- Using isogenic cell lines to minimize genetic variability.
- Validating results via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Substituent effects : Introducing electron-withdrawing groups (e.g., –CF₃) enhances metabolic stability but may reduce solubility.
- Salt formation : Hydrochloride salts (e.g., 10h in ) improve aqueous solubility for in vivo studies.
- Prodrug strategies : Esterification of the sulfonamide group can enhance membrane permeability .
Q. What crystallographic insights explain discrepancies in reported crystal structures of related sulfonamides?
Polymorphism and space group variations (e.g., orthorhombic vs. triclinic systems) arise from differences in crystallization solvents or cooling rates. For instance, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide crystallizes in Pca2₁ (Z=8) versus its isomer in P-1 (Z=2), highlighting the need for controlled recrystallization conditions .
Methodological Notes
- Controlled synthesis : Use anhydrous conditions for moisture-sensitive intermediates (e.g., sulfonyl chlorides) .
- Data validation : Cross-reference spectral data with PubChem entries to confirm assignments .
- Ethical compliance : Adhere to in vitro research guidelines; avoid unapproved biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
